Mumbaistatin was first isolated from the culture broth of Streptomyces sp., which is known for producing a variety of bioactive natural products. The compound's discovery was part of broader research into microbial metabolites that can influence metabolic pathways, particularly those related to glucose regulation.
Mumbaistatin belongs to the class of anthraquinone derivatives, characterized by a polycyclic aromatic structure that typically exhibits significant biological activity. Its classification as a glucose-6-phosphate translocase inhibitor positions it as a candidate for further pharmacological investigation, particularly in metabolic disorders.
The total synthesis of mumbaistatin has been approached through various synthetic strategies. Key methods include:
Recent studies have outlined a convergent synthesis strategy where various synthetic intermediates are prepared independently before being assembled into the final product. For instance, the synthesis often begins with commercially available precursors such as 4-bromophenol, which undergoes multiple transformations including bromination and lithiation to yield functionalized arene intermediates .
Mumbaistatin features a complex molecular structure characterized by a fused ring system typical of anthraquinones. The specific arrangement of functional groups contributes to its biological activity and solubility properties.
The molecular formula for mumbaistatin is , and it has a molecular weight of approximately 312.32 g/mol. The structural analysis reveals multiple hydroxyl groups and methoxy substituents that enhance its interaction with biological targets.
Mumbaistatin participates in various chemical reactions that are essential for its synthesis and modification:
The synthesis often involves strategic oxidation steps under controlled conditions to ensure high yield and selectivity. For example, Jones oxidation is frequently applied to convert alcohols to ketones or carboxylic acids as part of the synthetic route .
Mumbaistatin exerts its effects primarily by inhibiting glucose-6-phosphate translocase activity within cellular membranes. This inhibition disrupts glucose metabolism, leading to altered energy production pathways.
Research indicates that mumbaistatin's binding affinity for glucose-6-phosphate translocase is significant, suggesting that even low concentrations can effectively modulate enzyme activity. This mechanism underlies its potential use in managing hyperglycemia in diabetic patients.
Mumbaistatin is typically presented as a crystalline solid with distinct physical characteristics:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can undergo various chemical modifications without significant loss of activity.
Mumbaistatin holds promise in several scientific domains:
Mumbaistatin (CAS No. 252961-22-1) is a structurally distinct anthraquinone natural product with the molecular formula C₂₈H₂₀O₁₂ and a molecular weight of 548.45 g/mol. Its structure features a pentacyclic anthraquinone core with multiple hydroxyl and carboxyl substituents, rendering it highly polar. The compound was first isolated from Streptomyces sp. DSM 11641 (deposited as HIL-008003), a strain recovered from a soil sample collected near the Hiranyakeshi riverbed in Amboli, Maharashtra, India [1] [7]. Spectroscopic characterization reveals distinctive UV-Vis maxima at 252 nm and 288 nm, and its planar structure enables intercalation interactions with biological targets. The IUPAC name is 1,8-dihydroxy-3-(2-carboxyethyl)-4-(3,4-dicarboxy-1-hydroxybutyl)anthraquinone-2-carboxylic acid, though it is primarily identified via its unique NMR signatures: ¹H NMR (600 MHz, d₄-MeOH) shows aromatic protons at δ 7.62 (d), 7.22 (s), and 6.85 (d), while ¹³C NMR (150 MHz) confirms four carboxyl carbons at δ 174.2, 173.8, 172.1, and 170.9 [1] [7].
Table 1: Key Physicochemical Properties of Mumbaistatin
Property | Value |
---|---|
Molecular Formula | C₂₈H₂₀O₁₂ |
Molecular Weight | 548.45 g/mol |
CAS Registry Number | 252961-22-1 |
UV-Vis λmax | 252 nm, 288 nm |
Solubility | Aqueous buffers (polar carboxyl groups) |
Natural Source | Streptomyces sp. DSM 11641 |
The discovery of mumbaistatin in the early 2000s coincided with renewed interest in bioactive anthraquinones beyond traditional applications like dyes and laxatives. Classical anthraquinones such as alizarin (textile dye) and emodin (laxative) dominated early research, but the 20th century revealed their chemotherapeutic potential via compounds like doxorubicin (antitumor) and mitoxantrone (leukemia treatment) [3] [8]. Mumbaistatin diverged from prior anthraquinones by targeting metabolic enzymes rather than DNA intercalation or topoisomerase inhibition. Its identification as a selective glucose-6-phosphate translocase (G6PT) inhibitor positioned it within efforts to develop novel type II diabetes therapeutics. This aligned with the 1990s discovery that G6PT regulates hepatic glucose production—a pathway hyperactivated in diabetes [2] [6] [7]. Unlike earlier anthraquinones, mumbaistatin’s polycarboxylated structure enables specific binding to the G6PT transporter protein, blocking substrate access without inhibiting the phosphatase domain [7].
Mumbaistatin biosynthesis in Streptomyces involves a type II polyketide synthase (PKS) pathway, as confirmed by genomic analysis of producer strains [2] [4] [9]. Key steps include:
Genomic mining of Streptomyces sp. DSM 11641 revealed the 58-kb mbs biosynthetic gene cluster (BGC), which includes regulatory genes (mbsR), transporter genes (mbsT), and resistance genes (mbsABC). This BGC is transcriptionally silent under standard lab conditions but can be activated via ribosomal engineering (e.g., rifampicin resistance) or promoter engineering (e.g., ermE* promoter insertion) [4] [9]. Heterologous expression in optimized chassis strains like S. coelicolor M1152 increases yields 12-fold compared to wild-type isolates [9]. Semisynthetic analogs are accessible via precursor-directed biosynthesis using 3-ethylmalonyl-CoA or halogenated extender units, enabling structure-activity relationship (SAR) studies [2].
Table 2: Key Enzymes in Mumbaistatin Biosynthesis
Gene | Protein Function | Catalytic Role |
---|---|---|
mbsA | Ketosynthase (KSα) | Polyketide chain elongation |
mbsB | Ketosynthase (KSβ) | Decarboxylative condensation |
mbsQ | Cyclase/dehydratase | Anthrone → anthraquinone aromatization |
mbsO1 | Cytochrome P450 (Cyp105D7) | C-1 hydroxylation |
mbsD | Dehydrogenase | Side-chain carboxylation |
mbsR | SARP-family regulator | BGC transcriptional activation |
Semisynthetic modifications have yielded analogs like deoxy-mumbaistatin (C-1 OH removed) and mumbaistatin methyl ester (carboxyl groups methylated). SAR studies confirm that the C-1 hydroxyl and C-2/C-8 carboxyl groups are indispensable for G6PT inhibition, as methylation reduces IC₅₀ from 0.8 µM to >100 µM. Conversely, halogenation at C-4 improves potency (IC₅₀ = 0.4 µM) [2]. These findings highlight mumbaistatin’s role as a scaffold for designing next-generation G6PT inhibitors.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3